3-Chloro-2,5-difluorobenzaldehyde
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Overview
Description
3-Chloro-2,5-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3ClF2O It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3, 2, and 5 on the benzene ring are replaced by chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,5-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction, where a chlorobenzaldehyde is reacted with an alkali fluoride in a dipolar aprotic medium . This method allows for the selective introduction of fluorine atoms into the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with readily available starting materials, such as chlorobenzaldehyde, and involve several reaction steps, including halogenation and fluorination, to achieve the desired product. The use of dipolar aprotic solvents and controlled reaction conditions is crucial to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzaldehydes with various functional groups.
Oxidation Reactions: The major product is 3-chloro-2,5-difluorobenzoic acid.
Reduction Reactions: The major product is 3-chloro-2,5-difluorobenzyl alcohol.
Scientific Research Applications
3-Chloro-2,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzaldehyde: Similar structure but lacks the chlorine atom.
3-Chloro-4-fluorobenzaldehyde: Similar structure but has a different fluorine substitution pattern.
2,6-Difluorobenzaldehyde: Similar structure but with different fluorine substitution positions.
Uniqueness
3-Chloro-2,5-difluorobenzaldehyde is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and selectivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C7H3ClF2O |
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Molecular Weight |
176.55 g/mol |
IUPAC Name |
3-chloro-2,5-difluorobenzaldehyde |
InChI |
InChI=1S/C7H3ClF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H |
InChI Key |
JFUPTDVDELCDKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Cl)F |
Origin of Product |
United States |
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